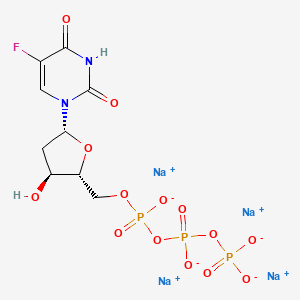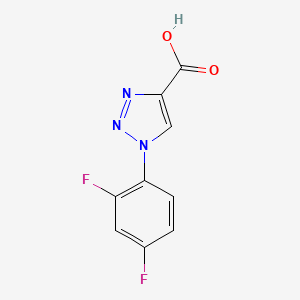
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carboxylic acid group and a 2,4-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1H-1,2,4-triazole derivatives have been synthesized for various purposes, including as Strigolactone biosynthesis inhibitors . The synthesis of these compounds often involves complex organic reactions .Aplicaciones Científicas De Investigación
Analytical Method Development for Fluconazole
Researchers developed and validated an analytical method using LC-MS/MS for quantifying genotoxic impurities in fluconazole, notably 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its precursor. This method is pivotal for ensuring the safety and purity of the drug (Devanna & Reddy, 2016).
Triazole-based Scaffolds in Peptidomimetics
The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to the compound , is crucial for crafting peptidomimetics and biologically active compounds. Notably, its chemistry is versatile, despite challenges like the Dimroth rearrangement, leading to innovative triazole-containing compounds with significant biological activity (Ferrini et al., 2015).
Spectroscopic and Computational Analysis
A novel triazole derivative was synthesized and analyzed through spectroscopic methods and density functional theory (DFT), underscoring the utility of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in theoretical and computational chemistry (Zacharias et al., 2018).
Synthesis and Antimicrobial Activity
Substituted 1,2,3-triazoles, structurally related to the compound in focus, were synthesized and tested for their antimicrobial properties, indicating the potential of such compounds in pharmaceutical applications (Holla et al., 2005).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDQRGAWDURQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




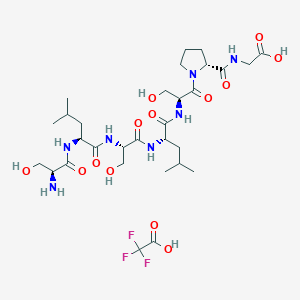
![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)
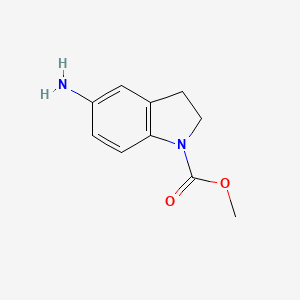


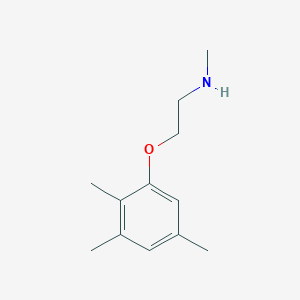

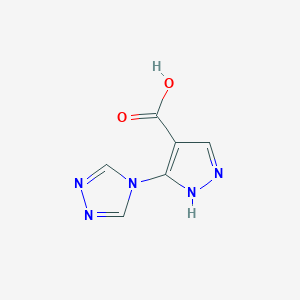
![[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1462143.png)
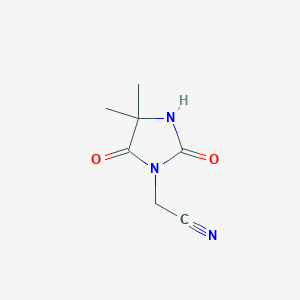
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
